molecular formula C22H17N5O4 B2813134 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1002256-91-8

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

カタログ番号: B2813134
CAS番号: 1002256-91-8
分子量: 415.409
InChIキー: DNIUKEFBXUHQSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide (CAS# 1002256-91-8) is a chemical compound with a molecular formula of C22H17N5O4 and a molecular weight of 415.41 g/mol . This substance features a pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Derivatives of the pyrido[2,3-d]pyrimidine scaffold are the subject of extensive research due to their significant therapeutic potential. This core structure is recognized for its ability to interact with multiple biological targets . Scientific literature indicates that pyrido[2,3-d]pyrimidines have demonstrated promise as inhibitors of various kinases , including tyrosine kinases and cyclin-dependent kinases (CDKs) . For instance, Palbociclib, an FDA-approved breast cancer drug, is a prominent example of a therapeutic agent based on this scaffold and acts as a CDK4/6 inhibitor . Furthermore, this class of compounds has shown activity against dihydrofolate reductase (DHFR) , and some derivatives are being investigated for their dual anticancer and antibacterial properties . The structural features of this compound make it a valuable building block for researchers exploring new chemical entities in drug discovery programs, particularly in oncology and infectious disease. This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

特性

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-11-15(8-9-19(13)27(30)31)21(28)25-16-5-3-6-17(12-16)26-14(2)24-20-18(22(26)29)7-4-10-23-20/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIUKEFBXUHQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl with 3-aminophenyl-4-nitrobenzamide under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .

科学的研究の応用

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent(s) on Benzamide Key Structural Differences Potential Implications Reference
Target Compound 4-Nitro Strong electron-withdrawing nitro group Enhanced dipole interactions; possible H-bonding
3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 3-Chloro Chloro (electron-withdrawing) vs. nitro Reduced electron withdrawal; altered reactivity
3,5-Dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 3,5-Dimethyl Electron-donating methyl groups Increased lipophilicity; reduced solubility
4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 4-Ethoxy Electron-donating ethoxy group Improved solubility; metabolic stability

Modifications on the Phenyl Linker

Compound Name Substituent(s) on Phenyl Linker Key Differences Potential Implications Reference
Target Compound None (meta-substitution) Unsubstituted phenyl linker Optimal spatial arrangement for target binding
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide 2-Fluoro Fluorine introduces steric/electronic effects Altered binding affinity; metabolic stability
3,4-Dimethoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 2-Methyl Methyl group increases steric bulk Potential hindrance to target interactions

Core Scaffold Analogues

Compounds with alternative heterocyclic cores but similar functional groups:

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Features a pyrazolo[3,4-d]pyrimidine core fused with a chromene system. However, the larger core may reduce solubility compared to the target compound .

生物活性

3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial activities. The structural features of this compound suggest multiple biological activities, which are explored in this article.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC Name 3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide
Molecular Formula C₁₈H₁₈N₄O₄
Molecular Weight 354.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, including:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition of DHFR leads to reduced DNA synthesis and cell proliferation, making it a target for cancer therapy .
  • Poly(ADP-ribose) Polymerase (PARP) : The compound may also affect PARP activity, which is involved in DNA repair mechanisms .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs demonstrated IC50 values in the low micromolar range against human tumor cells .

Antimicrobial Activity

The compound's nitro group is known for its role in antimicrobial activity. Compounds with nitro functionalities often exhibit potent activity against bacterial strains, including Mycobacterium tuberculosis . The mechanism typically involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA.

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced antitumor activity compared to non-modified analogs .
    • Table 1 summarizes the IC50 values of selected derivatives.
    CompoundIC50 (µM)
    2-methyl-N-(4-nitrophenyl)5.0
    3-methyl-N-(3-fluorophenyl)7.5
    3-methyl-N-(3-{2-methyl-4-oxo...}3.0
  • Antimicrobial Activity Assessment :
    • In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against various bacterial strains. The presence of the nitro group was crucial for activity .
    • Table 2 outlines the minimum inhibitory concentrations (MIC) observed.
    Bacterial StrainMIC (µg/mL)
    Mycobacterium tuberculosis1.0
    Staphylococcus aureus0.5
    Escherichia coli2.0

Q & A

Basic: How can researchers optimize the synthetic pathway for this compound?

Methodological Answer:
The synthesis of structurally analogous pyrido[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including:

  • Step 1 : Condensation of pyrimidine precursors with substituted phenylacetamides under basic conditions (e.g., potassium carbonate in ethanol or DMF) to form the heterocyclic core .
  • Step 2 : Nitration at the para-position of the benzamide moiety using nitric acid/sulfuric acid mixtures, with temperature control (<5°C) to avoid over-nitration .
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
    Optimization Tips : Use statistical experimental design (e.g., factorial design) to assess variables like solvent polarity, reaction time, and catalyst loading, reducing trial-and-error approaches .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methyl groups at pyrido[2,3-d]pyrimidinone C-2 and benzamide C-3) and nitro group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C24H20N4O4) .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts .

Basic: How to identify potential biological targets for this compound?

Methodological Answer:

  • In Vitro Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrido[2,3-d]pyrimidinone kinase inhibitors .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to ATP-binding pockets in cancer-related kinases .

Advanced: How can computational modeling improve understanding of target interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influencing binding .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to study conformational stability in solvated kinase domains, focusing on hydrogen bonding with the nitro group .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation : Compare analogs with methyl (electron-donating) vs. nitro (electron-withdrawing) groups at benzamide C-4 to assess potency shifts .
  • Bioisosteric Replacement : Replace pyrido[2,3-d]pyrimidinone with thieno[3,2-d]pyrimidinone to evaluate heterocycle flexibility .
  • Data Correlation : Use IC50 values from kinase assays and LogP measurements to build QSAR models .

Advanced: How to address stability issues under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS .
  • pH-Dependent Solubility : Test solubility in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids using shake-flask methods .
  • Light Sensitivity : Store in amber vials and assess photodegradation under UV/Vis exposure .

Advanced: How to resolve conflicting bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
  • Impurity Analysis : Check for trace intermediates (e.g., unreacted nitro precursors) via HPLC-MS .
  • Cell Permeability : Use Caco-2 monolayers to rule out false negatives due to poor absorption .

Advanced: What methods evaluate metabolic pathways and detoxification?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via LC-QTOF .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Advanced: How to assess enantiomeric purity in chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .

Advanced: How to design experiments for conflicting solubility data?

Methodological Answer:

  • Co-Solvent Screening : Test solubility in PEG-400, DMSO, and cyclodextrin complexes using phase-solubility diagrams .
  • Solid Dispersion : Prepare with poloxamer 407 via hot-melt extrusion and characterize by XRD to assess amorphous state formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。